molecular formula C18H18F3NO2 B5553155 2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5553155
M. Wt: 337.3 g/mol
InChI Key: ZPIOGPWJJRYFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TTP-399, is a small-molecule inhibitor of the sodium-glucose co-transporter 1 (SGLT1). It has been shown to have potential in the treatment of type 2 diabetes mellitus (T2DM) due to its ability to reduce glucose absorption in the gastrointestinal tract.

Scientific Research Applications

Anticancer Applications

The synthesis and structure analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been explored, highlighting its potential anticancer applications. A study conducted by Sharma et al. (2018) synthesized this compound and performed molecular docking analysis targeting the VEGFr receptor. This study indicates the compound's relevance in anticancer research, focusing on its structural characteristics and potential as an anticancer agent. The compound exhibited intermolecular hydrogen bonds crucial for its activity, suggesting its utility in designing drugs targeting cancer cells (Sharma et al., 2018).

Molecular Structure and Interactions

The structural aspects of compounds similar to 2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide have been extensively studied, with a focus on their crystallography and molecular interactions. Research by Boechat et al. (2011) on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides examined their crystal structures and intermolecular interactions, providing insights into their potential applications in designing new compounds with enhanced properties. The study highlighted the 'V' shape molecular structure and various hydrogen bonds forming 3-D arrays, which could be significant in understanding the compound's behavior in different environments (Boechat et al., 2011).

Environmental Considerations in Drug Design

A green approach to drug design was demonstrated by Reddy et al. (2014), focusing on environmental-friendly synthesis methods for compounds with potential analgesic and antipyretic properties. Although not directly related to this compound, this research underscores the importance of sustainable practices in synthesizing compounds with medicinal properties. The study offers a perspective on designing drugs with a reduced environmental impact, aligning with the broader goals of sustainable pharmaceutical research (Reddy et al., 2014).

Potential Pesticide Applications

Investigations into the derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds structurally related to this compound, have suggested potential applications as pesticides. Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide by X-ray powder diffraction, highlighting their promise as potential pesticides. The study provided detailed structural data, which could be critical in understanding the compound's interactions and efficacy as a pesticide (Olszewska et al., 2008).

Mechanism of Action

Without specific context (such as whether this compound is used as a drug, a pesticide, etc.), it’s difficult to predict its mechanism of action. If it’s a drug, it might interact with specific proteins or enzymes in the body .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in preclinical and clinical trials . If it’s a potential pesticide or herbicide, future research might focus on its environmental impact and its effectiveness against specific pests or weeds .

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-12(2)13-7-9-14(10-8-13)24-11-17(23)22-16-6-4-3-5-15(16)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIOGPWJJRYFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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